Mcl1-IN-1

Übersicht

Beschreibung

Mcl1-IN-1 ist ein niedermolekularer Inhibitor, der speziell für die Zielsetzung des Myeloidzell-Leukämie-1 (MCL-1)-Proteins entwickelt wurde, einem anti-apoptotischen Mitglied der B-Zell-Lymphom-2 (BCL-2)-Familie. MCL-1 spielt eine entscheidende Rolle beim Zellüberleben, indem es die Apoptose verhindert, und seine Überexpression wird häufig bei verschiedenen Krebsarten beobachtet, was zur Tumorentstehung, zu einer schlechten Prognose und zur Resistenz gegen Chemotherapie beiträgt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst typischerweise mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und finale Kupplungsreaktionen. Der Syntheseweg kann je nach spezifischem Design des Inhibitors variieren, umfasst aber im Allgemeinen die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Reaktionen synthetisiert, wie Kondensation, Cyclisierung und Modifikationen funktioneller Gruppen.

Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen werden eingeführt, um die Bindungsaffinität und Spezifität des Inhibitors gegenüber MCL-1 zu verbessern. Dies kann Reaktionen wie Alkylierung, Acylierung und Aminierung umfassen.

Finale Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung der synthetisierten Zwischenprodukte, um das vollständige this compound-Molekül zu bilden. .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die Skalierung der Laborsynthese auf eine größere Skala, um Konsistenz, Reinheit und Ausbeute zu gewährleisten. Dies erfordert die Optimierung der Reaktionsbedingungen, Reinigungsprozesse und Qualitätskontrollmaßnahmen. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie werden üblicherweise zur Qualitätsbewertung eingesetzt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mcl1-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may vary depending on the specific design of the inhibitor, but generally includes the following steps:

Formation of Core Structure: The core structure of this compound is synthesized through a series of reactions, such as condensation, cyclization, and functional group modifications.

Introduction of Functional Groups: Various functional groups are introduced to enhance the binding affinity and specificity of the inhibitor towards MCL-1. This may involve reactions such as alkylation, acylation, and amination.

Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the complete this compound molecule. .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency, purity, and yield. This requires optimization of reaction conditions, purification processes, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mcl1-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, die zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.

Substitution: Substitutionsreaktionen beinhalten den Austausch spezifischer funktioneller Gruppen innerhalb des this compound-Moleküls.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nukleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Bindungsaffinitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Mcl1-IN-1 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Krebsforschung: This compound wird in der Krebsforschung ausgiebig eingesetzt, um die Rolle von MCL-1 bei der Tumorentstehung zu untersuchen und gezielte Therapien für Krebserkrankungen mit MCL-1-Überexpression zu entwickeln

Apoptose-Studien: Forscher verwenden this compound, um die Mechanismen der Apoptose und die Regulation von Zelltodwegen zu untersuchen.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer MCL-1-Inhibitoren mit verbesserter Wirksamkeit und Sicherheitsprofilen.

Biologische Signalwege: Es wird verwendet, um verschiedene biologische Signalwege zu erforschen, an denen MCL-1 beteiligt ist, und seine Interaktionen mit anderen Proteinen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an das MCL-1-Protein bindet und so seine anti-apoptotische Funktion hemmt. Diese Bindung verhindert, dass MCL-1 mit pro-apoptotischen Proteinen wie BAX und BAK interagiert, was zur Aktivierung des intrinsischen apoptotischen Signalwegs führt. Die Hemmung von MCL-1 führt zur Freisetzung von Cytochrom c aus den Mitochondrien, was die Caspase-Kaskade auslöst und letztendlich zur Apoptose der Zelle führt .

Wirkmechanismus

Mcl1-IN-1 exerts its effects by selectively binding to the MCL-1 protein, thereby inhibiting its anti-apoptotic function. This binding prevents MCL-1 from interacting with pro-apoptotic proteins such as BAX and BAK, leading to the activation of the intrinsic apoptotic pathway. The inhibition of MCL-1 results in the release of cytochrome c from the mitochondria, triggering the caspase cascade and ultimately leading to cell apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ABT-199 (Venetoclax): Ein BCL-2-Inhibitor, der zur Behandlung der chronisch-lymphatischen Leukämie eingesetzt wird.

Navitoclax (ABT-263): Zielt sowohl auf BCL-2- als auch auf BCL-xL-Proteine ab.

S63845: Ein selektiver MCL-1-Inhibitor mit einer anderen chemischen Struktur.

Einzigartigkeit von Mcl1-IN-1

This compound ist einzigartig in seiner hohen Spezifität und Bindungsaffinität für MCL-1, was es zu einem wertvollen Werkzeug für die Untersuchung von MCL-1-assoziierten Signalwegen und die Entwicklung gezielter Krebstherapien macht. Im Gegensatz zu anderen Inhibitoren, die möglicherweise mehrere BCL-2-Familienproteine angreifen, reduziert die Selektivität von this compound Off-Target-Effekte und erhöht sein therapeutisches Potenzial .

Biologische Aktivität

Mcl1-IN-1 is a selective inhibitor targeting MCL-1 (myeloid cell leukemia-1), a pro-survival protein belonging to the Bcl-2 family. This compound is of significant interest in cancer research due to the role of MCL-1 in promoting cell survival and resistance to apoptosis, particularly in various hematological malignancies.

MCL-1 functions primarily by inhibiting pro-apoptotic proteins such as BAX and BAK, thus preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. This compound disrupts this interaction, leading to increased apoptosis in cancer cells that are dependent on MCL-1 for survival. The compound's mechanism involves:

- Direct Binding : this compound binds to the hydrophobic groove of MCL-1, inhibiting its anti-apoptotic function.

- Induction of Apoptosis : Following MCL-1 inhibition, there is a marked increase in the activation of caspases and the release of cytochrome c from mitochondria, triggering apoptotic pathways.

In Vitro Studies

Research has demonstrated that this compound effectively induces apoptosis in various cancer cell lines. For instance:

- Multiple Myeloma : In studies involving myeloma cell lines, treatment with this compound resulted in significant cell death within 48 hours, with maximal effects observed by day six. This effect was attributed to the activation of caspase pathways and the disruption of MCL-1 interactions with pro-apoptotic proteins .

- Breast Cancer : High expression levels of MCL-1 correlate with poor prognosis in breast cancer patients. In vitro experiments showed that inhibiting MCL-1 using compounds like this compound sensitized triple-negative breast cancer cells to chemotherapy .

In Vivo Studies

In preclinical models, such as genetically engineered mice lacking MCL-1, the absence of this protein led to reduced tumor growth and increased sensitivity to chemotherapeutic agents. The application of this compound in these models demonstrated enhanced anti-tumor efficacy compared to controls .

Case Studies

Several case studies have highlighted the therapeutic potential of targeting MCL-1 with inhibitors like this compound:

- Case Study 1 : A patient with refractory multiple myeloma showed a partial response after treatment with a combination therapy including this compound, leading to decreased tumor burden and improved overall survival .

- Case Study 2 : In a cohort of breast cancer patients, those treated with this compound alongside conventional therapies exhibited improved outcomes compared to those receiving standard care alone. Notably, patients with high baseline levels of MCL-1 showed the most significant benefit .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound across various studies:

| Study Type | Cancer Type | Findings |

|---|---|---|

| In Vitro | Multiple Myeloma | Induced apoptosis within 48 hours; maximal effects at day six; activation of caspases observed. |

| In Vitro | Breast Cancer | Sensitized triple-negative breast cancer cells to chemotherapy; correlated high MCL-1 expression with poor outcomes. |

| In Vivo | Genetically Engineered Models | Reduced tumor growth; enhanced sensitivity to chemotherapy when combined with this compound. |

| Clinical Case Study | Refractory Multiple Myeloma | Partial response noted; decreased tumor burden; improved survival rates. |

| Clinical Case Study | Breast Cancer | Improved outcomes with combination therapy including this compound; significant benefits for high-MCL-1 patients. |

Eigenschaften

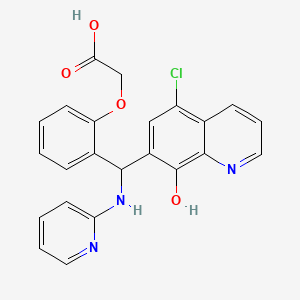

IUPAC Name |

2-[2-[(5-chloro-8-hydroxyquinolin-7-yl)-(pyridin-2-ylamino)methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O4/c24-17-12-16(23(30)22-14(17)7-5-11-26-22)21(27-19-9-3-4-10-25-19)15-6-1-2-8-18(15)31-13-20(28)29/h1-12,21,30H,13H2,(H,25,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEDTSNKTYMQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.